

Introduction: Characterizing 4-(Octyloxy)phenol

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Compound of Interest

Compound Name: **4-(Octyloxy)phenol**

Cat. No.: **B1583347**

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4-(Octyloxy)phenol is a bifunctional organic molecule featuring a phenol group and a long octyl ether chain. This structure imparts both hydrophilic (from the hydroxyl group) and lipophilic (from the octyl chain) characteristics, making it a subject of interest in materials science, particularly in the synthesis of liquid crystals and as a stabilizer or antioxidant in various formulations.^[1] Its utility as a precursor in organic synthesis further underscores the need for a thorough understanding of its physicochemical properties.^{[2][3]}

A critical parameter in the purification, handling, and chemical processing of any compound is its boiling point. For a high-molecular-weight substance like **4-(Octyloxy)phenol**, determining an accurate boiling point is non-trivial. The temperature required to reach its vapor pressure of 1 atm can approach or exceed its thermal decomposition temperature. Therefore, a nuanced approach combining predictive data with appropriate experimental techniques is essential for any scientist working with this molecule. This guide provides a comprehensive analysis of the boiling point of **4-(Octyloxy)phenol**, detailing the theoretical underpinnings, predictive data, and robust experimental methodologies for its accurate determination.

Core Physicochemical Properties

Before delving into the specifics of its boiling point, it is crucial to contextualize **4-(Octyloxy)phenol** within its broader physicochemical profile. These properties dictate its behavior in various solvents and thermal conditions.

Property	Value	Source
CAS Number	3780-50-5	[2] [4] [5]
Molecular Formula	C ₁₄ H ₂₂ O ₂	[2] [4] [5] [6]
Molecular Weight	222.32 g/mol	[1] [4]
Melting Point	80 °C	[2]
Appearance	Solid	
InChI Key	HFRUPPHPJRZOCM-UHFFFAOYSA-N	[4] [5] [7]

Boiling Point Analysis: Predicted vs. Experimental Data

Direct experimental determination of the boiling point of **4-(Octyloxy)phenol** at standard atmospheric pressure (760 mmHg) is challenging due to its high molecular weight and potential for thermal degradation. Consequently, much of the available data is based on computational predictions.

Data Type	Boiling Point (°C)	Conditions	Source
Predicted	340.6 ± 15.0	at 760 mmHg	[2]
Experimental (Isomer)	280	at 760 mmHg	[8]

The predicted boiling point of approximately 341°C is substantial, reflecting the strong intermolecular forces at play.[\[2\]](#) These forces are a composite of:

- Van der Waals Forces: The long C₈H₁₇ alkyl chain contributes significantly to London dispersion forces.
- Dipole-Dipole Interactions: The polar C-O-C ether linkage and the phenolic hydroxyl group create permanent dipoles.

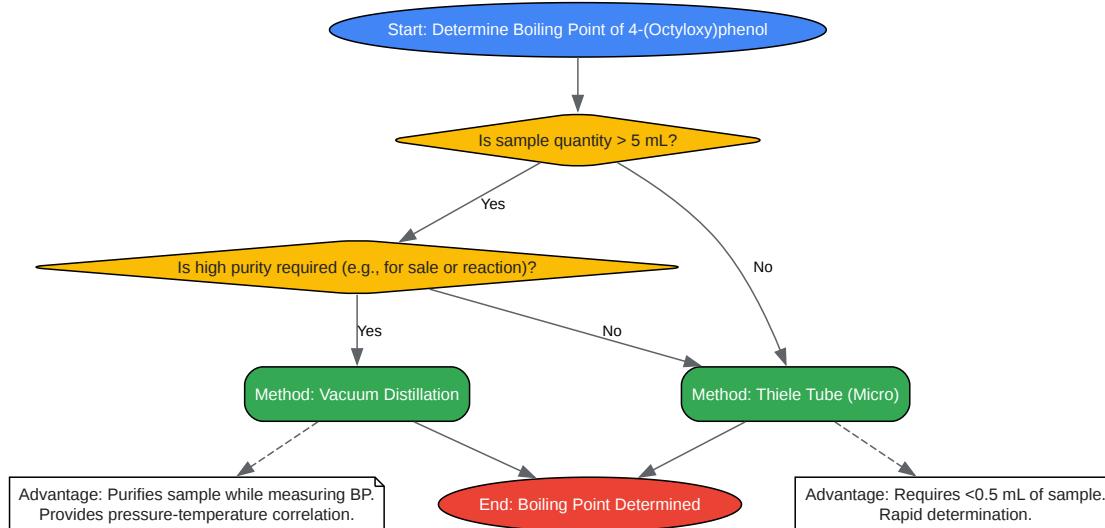
- Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, which dramatically increases the energy required to transition into the vapor phase.

For context, the structural isomer 4-n-Octylphenol (CAS: 1806-26-4), where the octyl group is directly attached to the benzene ring, has a reported experimental boiling point of 280°C.[8][9][10][11] The presence of the ether oxygen in **4-(Octyloxy)phenol**, while adding polarity, also increases the overall molecular weight compared to its isomer, contributing to its higher predicted boiling point.

Strategic Framework for Boiling Point Determination

Given the high predicted boiling point, selecting an appropriate experimental method is paramount to avoid chemical decomposition and ensure data integrity. The primary strategy involves either reducing the required temperature by lowering the pressure (vacuum distillation) or using a micro-scale technique that minimizes sample heating time.

Diagram 1: Decision Workflow for Boiling Point Method Selection

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Caption: Decision workflow for selecting the appropriate boiling point determination method.

Experimental Protocol 1: Thiele Tube Method (Micro-Scale Determination)

This method is ideal for rapid determination with minimal sample volume, a significant advantage when dealing with synthesized or expensive compounds.[\[12\]](#) The principle relies on observing the temperature at which the vapor pressure of the liquid equals the external pressure.

A. Rationale and Self-Validation

The technique is self-validating because the boiling point is identified by a distinct physical event: the cessation of bubble flow followed by the liquid being drawn into a capillary tube.[13] This event precisely marks the equilibrium point where the internal vapor pressure matches the external pressure of the heating medium. The slow, controlled cooling phase ensures that this equilibrium is not overshot.

B. Apparatus

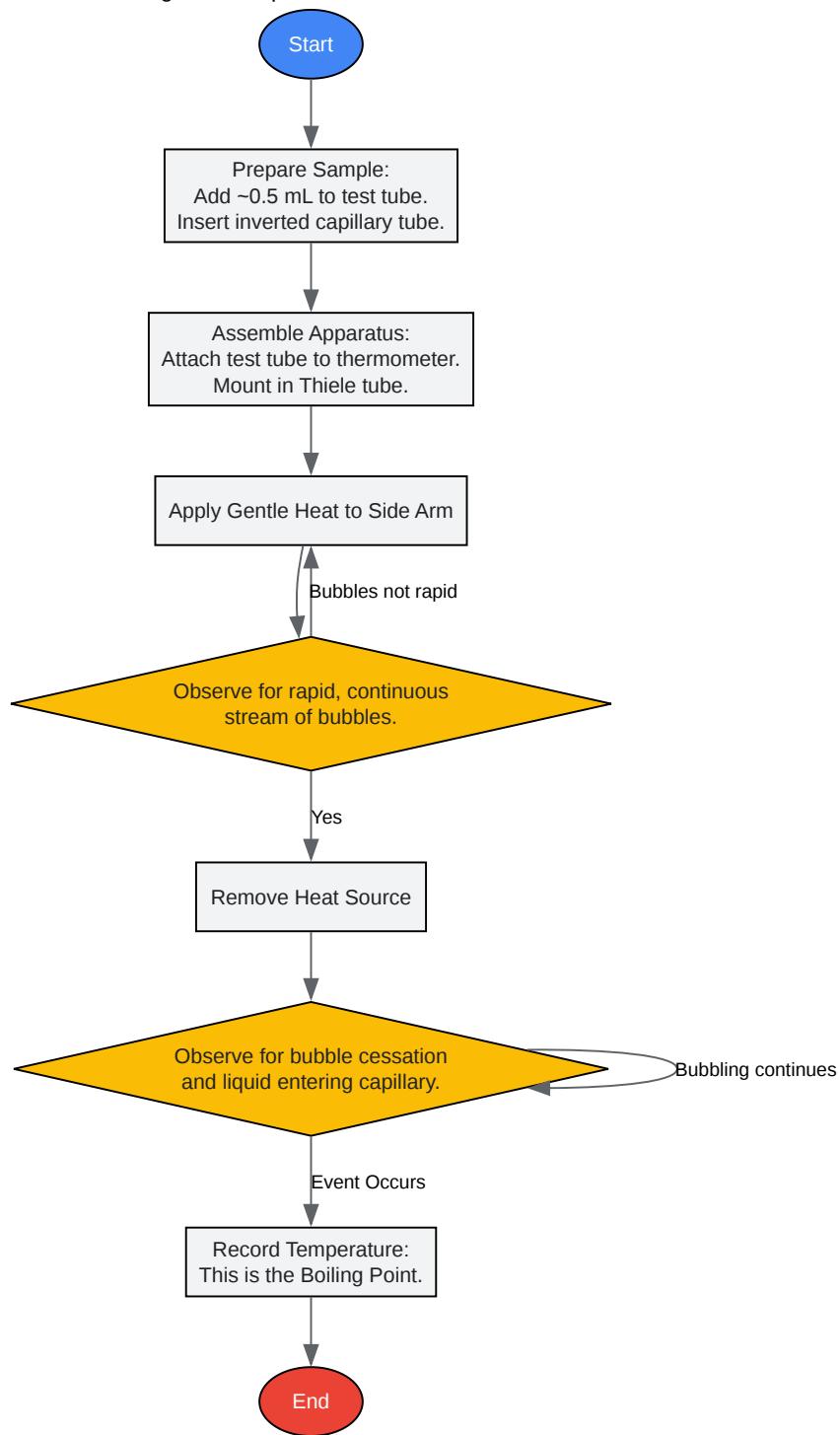
- Thiele Tube
- High-temperature thermometer (up to 360°C)
- Small test tube (e.g., 75x10 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attaching the test tube to the thermometer
- Heat-stable mineral oil or silicone oil
- Micro-burner or hot plate with a stirrer

C. Step-by-Step Methodology

- Sample Preparation: Add approximately 0.5 mL of **4-(Octyloxy)phenol** to the small test tube. If the sample is solid, gently melt it before proceeding.
- Capillary Insertion: Place the capillary tube into the test tube with its open end down.
- Assembly: Attach the test tube to the thermometer using a rubber band. Ensure the bottom of the test tube is aligned with the thermometer bulb. The rubber band must remain above the level of the heating oil to prevent degradation.[14]
- Mounting: Clamp the Thiele tube to a ring stand and insert the thermometer assembly, ensuring the sample is positioned in the center of the main body of the tube. The oil level should be above the top of the sample but below the side arm joint.

- Heating: Gently heat the side arm of the Thiele tube with a micro-burner.[14] The design of the tube ensures natural convection, providing uniform heating of the sample.
- Observation (Heating Phase): As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.
- Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.
- Boiling Point Determination: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[13] Record this temperature immediately.
- Verification: For enhanced accuracy, allow the apparatus to cool further, then reheat gently to repeat the measurement. A consistent result validates the finding.

Diagram 2: Experimental Workflow for Thiele Tube Method

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Caption: Step-by-step workflow for the Thiele tube boiling point determination.

Experimental Protocol 2: Boiling Point Determination by Vacuum Distillation

For larger quantities, or when purification is required simultaneously, vacuum distillation is the authoritative method.^[15] By reducing the pressure above the liquid, the boiling point is significantly lowered, preventing thermal decomposition.

A. Rationale and Self-Validation

This method's integrity comes from establishing a stable equilibrium between the liquid and vapor phases under a constant, reduced pressure. A correct boiling point reading is validated by a stable temperature plateau at the thermometer bulb, corresponding to the continuous condensation of the pure substance's vapor. Any fluctuation in temperature or pressure indicates a non-equilibrium state or the presence of impurities.

B. Apparatus

- Round-bottom flask
- Claisen adapter
- Thermometer and adapter
- Vigreux column (short path)
- Condenser
- Receiving flask
- Vacuum source (pump) and tubing
- Manometer (for accurate pressure measurement)
- Heating mantle and stirrer

C. Step-by-Step Methodology

- Assembly: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[12]
- Sample Introduction: Charge the round-bottom flask with the **4-(Octyloxy)phenol** sample and a magnetic stir bar or boiling chips to ensure smooth boiling.
- System Evacuation: Turn on the condenser cooling water. Close the system and slowly apply the vacuum. Reduce the pressure to the desired level (e.g., 1-10 mmHg). Record the exact pressure using the manometer.
- Heating: Begin heating the flask gently with the heating mantle while stirring.
- Distillation: Observe the sample. As the boiling point at that pressure is reached, you will see vapor rising through the column and a "reflux ring" of condensing liquid.[13] The temperature on the thermometer will rise and then stabilize.
- Boiling Point Measurement: Record the stable temperature reading on the thermometer along with the precise pressure from the manometer. This temperature is the boiling point at that specific pressure.
- Data Correction (Optional): The measured boiling point can be extrapolated to atmospheric pressure using a pressure-temperature nomograph, although this is less accurate than direct measurement under controlled conditions.

Conclusion

The boiling point of **4-(Octyloxy)phenol** is predicted to be 340.6 ± 15.0 °C at 760 mmHg, a value indicative of its significant molecular weight and the presence of strong intermolecular hydrogen bonding.[2] Due to the high risk of thermal decomposition, direct experimental verification at atmospheric pressure is inadvisable. The most reliable and practical approaches for its determination are micro-scale methods like the Thiele tube technique for small quantities or vacuum distillation for larger amounts, which allows for simultaneous purification. For any drug development or materials science application, utilizing these robust methods to establish an accurate pressure-temperature profile is essential for process control, safety, and achieving high product purity.

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